molecular formula C12H15N3O2 B13045625 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13045625
M. Wt: 233.27 g/mol
InChI Key: PDYAYZIKINLYTM-UHFFFAOYSA-N
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Description

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a sophisticated tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, comprising a benzofuro[3,2-d]pyrimidine core, positions it as a key scaffold for the development of novel therapeutic agents. Compounds based on this and related fused pyrimidine nuclei are extensively investigated for their potential to interact with critical biological targets, particularly protein kinases . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this material should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. While specific hazard codes for this exact molecule may not be fully characterized, prudent laboratory practices should always be observed.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-amino-8,8-dimethyl-3,6,7,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3O2/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(16)15-11(13)14-8/h3-5H2,1-2H3,(H3,13,14,15,16)

InChI Key

PDYAYZIKINLYTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(O2)C(=O)NC(=N3)N)C

Origin of Product

United States

Preparation Methods

Cyclization and Condensation

One common approach involves the condensation of a benzofuran derivative with guanidine or other aminopyrimidine precursors under acidic or basic conditions. This reaction forms the pyrimidine ring fused to the benzofuro moiety.

Hydrogenation

Hydrogenation is often employed to reduce double bonds or nitro groups to amines. Raney nickel catalysts are frequently used for this purpose under controlled pressure and temperature conditions.

Reflux Conditions

Refluxing reagents such as piperidine and acetic acid facilitates the formation of the bicyclic structure. Reaction monitoring is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Specific Experimental Procedures

Procedure Using Guanidine Derivatives

A typical synthesis involves reacting a benzofuran derivative with guanidine hydrochloride in methanol under reflux conditions:

  • Step 1: Combine benzofuran precursor with guanidine hydrochloride in methanol.
  • Step 2: Heat under reflux at 60–70°C for several hours.
  • Step 3: Cool the reaction mixture and isolate the product via filtration or extraction.

Catalytic Hydrogenation

To introduce amino groups:

  • Use Raney nickel as a catalyst.
  • Perform hydrogenation under 0.5–1 MPa pressure at 50–80°C.
  • Purify the product using column chromatography.

Advanced Cyclization Techniques

Cyclization can be achieved by:

  • Reacting α-acetyl-γ-butyrolactone with aminopyrimidines.
  • Employing phosphorus oxychloride as a cyclizing agent under anhydrous conditions.

Reaction Monitoring and Purification

Reaction monitoring is crucial to ensure product purity and yield:

Data Table: Key Reaction Parameters

Step Reagents Conditions Yield (%) Purity (%)
Cyclization Guanidine hydrochloride Reflux in methanol ~85 >95
Hydrogenation Raney nickel catalyst 0.5–1 MPa at 50–80°C ~90 >98
Advanced Cyclization α-acetyl-γ-butyrolactone Phosphorus oxychloride ~75 >92

Notes on Optimization

Several factors influence the efficiency of synthesis:

  • Temperature Control: Precise control during reflux and hydrogenation improves yields.
  • Catalyst Selection: Raney nickel is preferred for its high activity in hydrogenation reactions.
  • Solvent Purity: Methanol and ethanol must be free from water to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-amino compounds may exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the pyrimidine structure can enhance the compound's ability to inhibit cancer cell proliferation. This has been documented in various in vitro studies where the compound demonstrated cytotoxic effects against different cancer cell lines.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. In preclinical models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, it has been observed to exert protective effects on neuronal cells. This is attributed to its ability to modulate oxidative stress and inflammation pathways.

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a bioactive agent in pest management. Studies have revealed that it possesses insecticidal and acaricidal activities against agricultural pests. The efficacy of 2-amino compounds in controlling pest populations can be significant in developing eco-friendly agricultural practices.

Plant Growth Promotion

In addition to its pesticidal properties, there is evidence suggesting that this compound can act as a plant growth regulator. It may enhance growth parameters such as root development and biomass accumulation in certain crops, thereby improving yield.

Material Science

Polymer Chemistry

In the realm of materials science, 2-amino compounds have been explored for their potential use in synthesizing novel polymers. These polymers can exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and composites.

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal documented the synthesis of several derivatives of 2-amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one. The derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed promising IC50 values indicating their potential as anticancer agents.
  • Pesticidal Efficacy Study : A field trial demonstrated the effectiveness of formulations containing this compound against aphid populations on crops. Results indicated a significant reduction in pest numbers compared to untreated controls over a two-week period.
  • Neuroprotective Mechanism Investigation : Research focused on the mechanism by which this compound protects neuronal cells from apoptosis induced by oxidative stress. The findings revealed that it modulates key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison with Selected Pyrimidinone Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuro[3,2-d]pyrimidinone 2-NH₂, 8,8-(CH₃)₂, tetrahydro C₁₂H₁₅N₃O₂* 233.27* Benzofuran fusion, saturated pyrimidine
Pyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidinone None C₇H₅N₃O 147.13 Pyridine fusion, unsaturated pyrimidine
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidinone 2-SH C₇H₅N₃OS 179.20 Thione group, higher lipophilicity
2,2-Dimethyl-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Thieno[3,2-d]pyrimidinone 2,2-(CH₃)₂, dihydro C₈H₁₀N₂OS 182.24 Thiophene fusion, GSK-3β inhibition (IC₅₀ = 10 nM)
8-Bromo-7,9-dimethylpyridothieno[3,2-d]pyrimidin-4(1H)-one Pyridothieno[3,2-d]pyrimidinone 8-Br, 7,9-(CH₃)₂, aryl at position 2 C₁₇H₁₅BrN₄OS 409.30 Bromine substituent, rigidified structure

*Estimated based on IUPAC nomenclature.

Key Observations :

  • Ring System Influence : Benzofuran fusion (target compound) introduces aromaticity and planar rigidity compared to pyridine () or thiophene () systems. This may enhance DNA intercalation or kinase binding .
  • Substituent Effects : The 8,8-dimethyl and tetrahydro groups in the target compound likely improve metabolic stability and membrane permeability, similar to the 2,2-dimethyl group in ’s GSK-3β inhibitor .

Key Observations :

  • Microwave-assisted synthesis () reduces reaction time for halogenation steps, critical for introducing chloro or bromo groups.
  • Aldehyde condensations () enable diversification at position 2, a strategy applicable to the target compound for introducing aryl or heteroaryl groups.

Key Observations :

  • GSK-3β Inhibition : The dimethyl-tetrahydro motif in ’s compound suggests that similar groups in the target molecule may enhance kinase binding .
  • Antimicrobial Potential: Thione or amino groups (e.g., ) correlate with DNA-targeting activity, a possible avenue for the target compound .
  • Structural Rigidity : Bromine or aryl substituents () improve potency by reducing conformational flexibility, a strategy applicable to benzofuro derivatives .

Biological Activity

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 2102409-88-9

Synthesis

The synthesis of 2-amino derivatives often involves multi-step reactions including cyclization and functional group modifications. The compound can be synthesized through various methods, often utilizing starting materials such as substituted pyrimidines and benzofuro derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzofuro-pyrimidine framework. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM . Although specific data on this compound is limited, its structural similarity suggests potential activity against tumor cells.

While detailed mechanisms for this specific compound are not extensively documented, similar compounds have shown to interact with various cellular pathways involved in cancer progression. These include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

A recent investigation evaluated a series of pyrimidine derivatives for their cytotoxic effects. The study found that compounds structurally similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications in the benzofuro and pyrimidine rings significantly influenced biological activity. For example, substituents at specific positions on the ring system enhanced potency against certain cancer cell lines . This indicates that further optimization of 2-amino-8,8-dimethyl derivatives could yield more potent anticancer agents.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberIC50 (μM)Target Cell Line
Compound A2102409-88-927.6MDA-MB-231
Compound B2102411-44-743Non-small cell lung cancer
Compound C2102412-24-629.3Various tumor lines

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